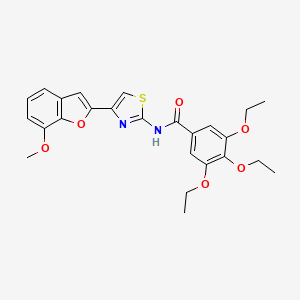

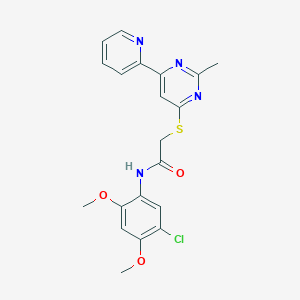

3,4,5-triethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3,4,5-triethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a structurally novel molecule that appears to be related to a class of compounds designed as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. The related compounds described in the provided papers include various benzamide derivatives with modifications that affect their biological activity and physical properties.

Synthesis Analysis

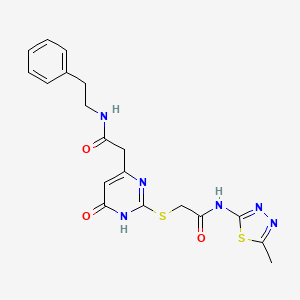

The synthesis of related compounds involves the optimization of hits from a corporate library, leading to the discovery of potent and orally bioavailable SCD-1 inhibitors. For instance, the synthesis of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide (37c) was achieved through a hit-to-lead effort, resulting in a compound with sub-nanomolar IC50 values in murine and human SCD-1 inhibitory assays . Another related compound, 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide (23a), was discovered through preliminary structure-activity relationship (SAR) studies .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide ring, which can be substituted with various functional groups to modulate the compound's properties. For example, the closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides exhibit different modes of supramolecular aggregation and molecular conformations, despite having similar molecular structures . The presence of different substituents on the benzamide ring can lead to order versus disorder in the crystalline state and influence the overall molecular conformation.

Chemical Reactions Analysis

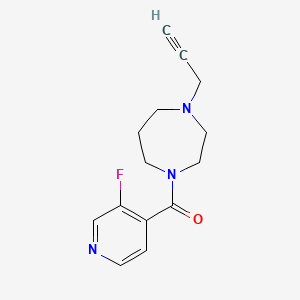

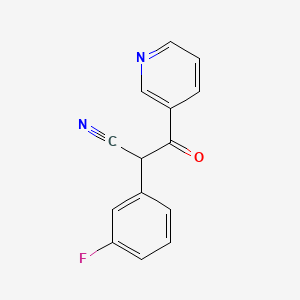

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the aromatic rings. For instance, the presence of electron-donating or electron-withdrawing groups can affect the acidity of the fluorophenol moiety, as seen in the benzoxazole and benzothiazole analogs used for sensing pH and metal cations . These modifications can lead to large fluorescence enhancements under basic conditions and confer high sensitivity and selectivity to pH changes and metal cations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The presence of substituents such as trifluoromethyl groups can enhance the lipophilicity of the compound, which is beneficial for oral bioavailability . Additionally, the ability to form hydrogen bonds and π-π stacking interactions can affect the solubility and stability of the compounds, as well as their ability to form supramolecular structures .

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Applications

Benzofused thiazole derivatives have been extensively investigated for their potential as therapeutic agents, showing promising antioxidant and anti-inflammatory activities. The development of novel benzofused thiazole derivatives aims to provide alternative antioxidant and anti-inflammatory agents. These compounds are synthesized through cyclocondensation reactions and are evaluated for their biological activities in vitro. Compounds demonstrating significant anti-inflammatory activity, as well as potential antioxidant capabilities against various reactive species, highlight the therapeutic potential of these derivatives. Molecular docking studies further support their potential mechanism of action, suggesting these compounds as interesting templates for the development of new anti-inflammatory agents and antioxidants (Raut et al., 2020).

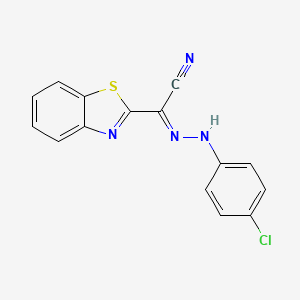

Broad Pharmaceutical Applications

Benzothiazole derivatives, including those structurally related to the compound , exhibit a wide range of pharmacological activities. These activities include antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, and anticancer properties. The unique structural features of benzothiazole and its derivatives make them valuable in medicinal chemistry for the design and development of new therapeutic agents. The versatility of the benzothiazole scaffold allows for the creation of compounds with enhanced activities and reduced toxic effects, indicating the broad therapeutic potential of these compounds in addressing various diseases and conditions (Bhat & Belagali, 2020).

Mécanisme D'action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

For instance, TMP group-containing compounds have been shown to inhibit tubulin polymerization, a critical process in cell division .

Biochemical Pathways

Based on the known targets of tmp group-containing compounds, it can be inferred that this compound may affect pathways related to cell division, protein folding, redox homeostasis, histone methylation, signal transduction, drug efflux, and cell proliferation .

Result of Action

Based on the known effects of tmp group-containing compounds, it can be inferred that this compound may have potential anti-cancer, anti-fungal, anti-bacterial, and antiviral activities .

Propriétés

IUPAC Name |

3,4,5-triethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6S/c1-5-30-20-12-16(13-21(31-6-2)23(20)32-7-3)24(28)27-25-26-17(14-34-25)19-11-15-9-8-10-18(29-4)22(15)33-19/h8-14H,5-7H2,1-4H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLPUFHQRLWYIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552765.png)

![2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid](/img/structure/B2552774.png)

amine](/img/structure/B2552776.png)

![Methyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552778.png)

![2-((3-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552779.png)

![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2552783.png)